![molecular formula C7H3Cl2NS B14679028 2,1-Benzisothiazole, 3,5-dichloro- CAS No. 37798-61-1](/img/structure/B14679028.png)
2,1-Benzisothiazole, 3,5-dichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,1-Benzisothiazole, 3,5-dichloro- is a chemical compound with the molecular formula C7H3Cl2NS. It is a derivative of benzisothiazole, characterized by the presence of two chlorine atoms at the 3rd and 5th positions of the benzene ring. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,1-Benzisothiazole, 3,5-dichloro- typically involves the chlorination of benzisothiazole derivatives. One common method includes the reaction of 2-mercaptobenzoic acid with diphenyl phosphoryl azide, followed by chlorination . The reaction conditions often require the use of chlorinating agents such as thionyl chloride or sulfuryl chloride under controlled temperatures and pressures to ensure the selective introduction of chlorine atoms at the desired positions .
Industrial Production Methods
Industrial production of 2,1-Benzisothiazole, 3,5-dichloro- involves large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques further enhances the efficiency of industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
2,1-Benzisothiazole, 3,5-dichloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: Halogen substitution reactions can replace chlorine atoms with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide or Grignard reagents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various alkyl or aryl-substituted benzisothiazoles.
Wissenschaftliche Forschungsanwendungen
2,1-Benzisothiazole, 3,5-dichloro- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2,1-Benzisothiazole, 3,5-dichloro- involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s ability to form stable complexes with metal ions also contributes to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Benzisothiazole, 3,5-dichloro-: A closely related compound with similar chemical properties.
Benzoxazole derivatives: Known for their antimicrobial and anticancer activities.
Benzothiazole derivatives: Widely studied for their therapeutic potential in various diseases.
Uniqueness
2,1-Benzisothiazole, 3,5-dichloro- stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to undergo selective reactions and form stable complexes with metal ions makes it a valuable compound in both research and industrial applications .
Eigenschaften
CAS-Nummer |
37798-61-1 |
---|---|
Molekularformel |
C7H3Cl2NS |
Molekulargewicht |
204.08 g/mol |
IUPAC-Name |
3,5-dichloro-2,1-benzothiazole |
InChI |
InChI=1S/C7H3Cl2NS/c8-4-1-2-6-5(3-4)7(9)11-10-6/h1-3H |
InChI-Schlüssel |
LPIGELIGMRBYBR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=NSC(=C2C=C1Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.